Calteridol calcium is synthesized from teridol, which is derived from gadoteridol, a gadolinium-based contrast agent. The classification of calteridol calcium falls under coordination compounds, specifically as a calcium complex of a tetraazacyclododecane derivative. Its primary use in the medical field categorizes it as a pharmaceutical compound.
The synthesis of calteridol calcium involves several key steps:
The molecular structure of calteridol calcium features a tetraazacyclododecane core, which forms a stable complex with calcium ions. The compound's structure can be represented as follows:
The structural data indicates strong coordination between the calcium ions and the nitrogen atoms in the ligand framework, contributing to its efficacy as an MRI contrast agent.
Calteridol calcium can undergo various chemical reactions, including:
These reactions are significant for modifying the properties of calteridol calcium for specific applications in research and industry.
The mechanism by which calteridol calcium functions primarily revolves around its role as an MRI contrast agent. When administered, calteridol calcium alters the magnetic properties of nearby water molecules in tissues. This interaction enhances the contrast in MRI scans by improving signal intensity in areas where the compound accumulates, thus providing clearer images for diagnostic purposes.
Calteridol calcium has diverse applications across various fields:
The compound's unique properties make it valuable not only in clinical settings but also in biochemical research.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4